N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound features a thiazole ring linked to a benzamide structure, which contributes to its potential biological activities. The compound's unique structure suggests possible applications in medicinal chemistry and materials science due to its electronic properties and interaction capabilities with biological targets.
The compound can be synthesized through various multi-step organic reactions, which typically involve the formation of the thiazole ring, introduction of phenylimino groups, and subsequent modifications to yield the final product. Resources such as BenchChem and PubChem provide detailed synthesis routes and chemical properties for researchers interested in this compound .
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is classified under the following categories:
The synthesis of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves several key steps:
Each step must be carefully controlled to ensure high yields and purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time are critical parameters that influence the success of each synthetic step.
The molecular structure of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3OS2 |
| Molecular Weight | 433.6 g/mol |
| InChI | InChI=1S/C24H23N3OS2/c1... |
| InChI Key | OTNFJYGGDGWCRV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C |
The structural complexity of this compound suggests significant potential for interactions with various biological molecules, making it a subject of interest in medicinal chemistry.
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide can participate in various chemical reactions:
The specific conditions (e.g., temperature, solvent) for these reactions can significantly affect the yield and selectivity of the products formed.
The mechanism of action for N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is primarily based on its ability to interact with specific molecular targets within biological systems. For instance:
The physical properties of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide include:
Key chemical properties include:
N-[(2E)-4-pheny-l2-(phenylimino)-3-propyl - 2,3-dihydro - 1,3-thiazol - 5 - yl]benzamide has several scientific applications:
This compound represents a promising area of research within both medicinal chemistry and materials science due to its unique structural features and potential applications in diverse fields.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5